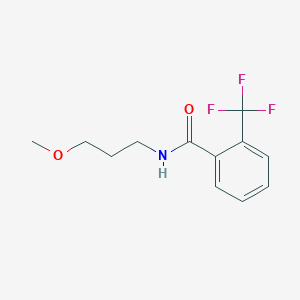
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule that can be synthesized using various methods and has been found to have multiple applications in the field of biomedical research.
科学研究应用
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have multiple applications in the field of biomedical research. One of the primary applications of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is as a fluorescent probe for imaging intracellular lipid droplets. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to selectively bind to lipid droplets and emit fluorescence, making it an excellent tool for studying lipid metabolism and lipid-related diseases such as obesity and diabetes. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the activity of enzymes such as lipases and phospholipases, which play a crucial role in lipid metabolism.
作用机制
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide binds to intracellular lipid droplets through hydrophobic interactions between the trifluoromethyl group and the hydrophobic core of the lipid droplets. The methoxypropyl group provides solubility in aqueous solutions, allowing N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide to be used in live-cell imaging experiments. The mechanism of action of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying enzyme activity involves the cleavage of the amide bond by the enzyme, leading to a change in the fluorescence emission spectrum of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have minimal biochemical and physiological effects on cells and tissues. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide does not affect cell viability or proliferation at concentrations used in experiments. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to be non-toxic and non-cytotoxic, making it an excellent tool for studying intracellular lipid droplets and enzyme activity.
实验室实验的优点和局限性
The primary advantage of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for intracellular lipid droplets and its ability to emit fluorescence, making it an excellent tool for studying lipid metabolism and related diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is also non-toxic and non-cytotoxic, making it safe for use in live-cell imaging experiments. The primary limitation of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is its moderate to low solubility in aqueous solutions, which can limit its use in some experimental setups.
未来方向
There are several future directions for the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in scientific research. One future direction is the development of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide derivatives with improved solubility in aqueous solutions. Another future direction is the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying the role of lipid droplets in cancer and other diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could also be used in the development of new drugs targeting lipid metabolism and related diseases. Finally, N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could be used in the development of new imaging techniques for studying intracellular lipid droplets and related processes.
合成方法
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-trifluoromethylbenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as EDCI or DCC. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a white solid with a high purity level. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a yellow oil with a moderate purity level.
属性
产品名称 |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
|---|---|
分子式 |
C12H14F3NO2 |
分子量 |
261.24 g/mol |
IUPAC 名称 |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H14F3NO2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)12(13,14)15/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
InChI 键 |
CXGQEIVOZAKTFV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
规范 SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
溶解度 |
39.2 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)


